

# An In-depth Technical Guide to Ethyl (E)-3-(1-pyrrolidinyl)crotonate

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## Compound of Interest

Compound Name:	<i>Ethyl (E)-3-(1-pyrrolidinyl)crotonate</i>
Cat. No.:	B1581037

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**. The information is curated for professionals in chemical research and drug development who require detailed data for laboratory and developmental applications.

## Core Chemical Properties

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate**, with CAS number 54716-02-8, is a substituted enamine that serves as a versatile intermediate in organic synthesis.<sup>[1]</sup> It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.<sup>[2]</sup>

## General and Physical Properties

The fundamental chemical and physical properties of the compound are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General Chemical Information

Identifier	Value	Source(s)
CAS Number	54716-02-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	183.25 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate	<a href="#">[5]</a>
Synonyms	Ethyl (E)-3-pyrrolidinocrotonate, (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate	<a href="#">[1]</a>
InChI Key	MSOQKPxSIHLOGD-CMDGGOBGSA-N	<a href="#">[5]</a> <a href="#">[6]</a>
SMILES	C/C(N1CCCC1)=C/C(OCC)=O	<a href="#">[3]</a>

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Yellow to dark brown fused solid; clear liquid as a melt.	<a href="#">[5]</a> <a href="#">[7]</a>
Melting Point	25-26 °C	<a href="#">[1]</a>
Boiling Point	125-126 °C at 0.8 mmHg	<a href="#">[1]</a>
Density	1.036 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Refractive Index	1.5385-1.5435 (as melt)	<a href="#">[1]</a> <a href="#">[5]</a>
pKa	6.56 ± 0.20 (Predicted)	<a href="#">[1]</a>
Solubility	Soluble in DMSO (≥ 200 mg/mL)	<a href="#">[3]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>

Table 3: Computational Data

Parameter	Value	Source(s)
Topological Polar Surface Area (TPSA)	29.54 Å <sup>2</sup>	[3]
LogP	1.5491	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	3	[3]

## Synthesis Protocol

The most common and well-documented method for synthesizing **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is via the condensation of ethyl acetoacetate with pyrrolidine, accompanied by the azeotropic removal of water.

## Experimental Procedure

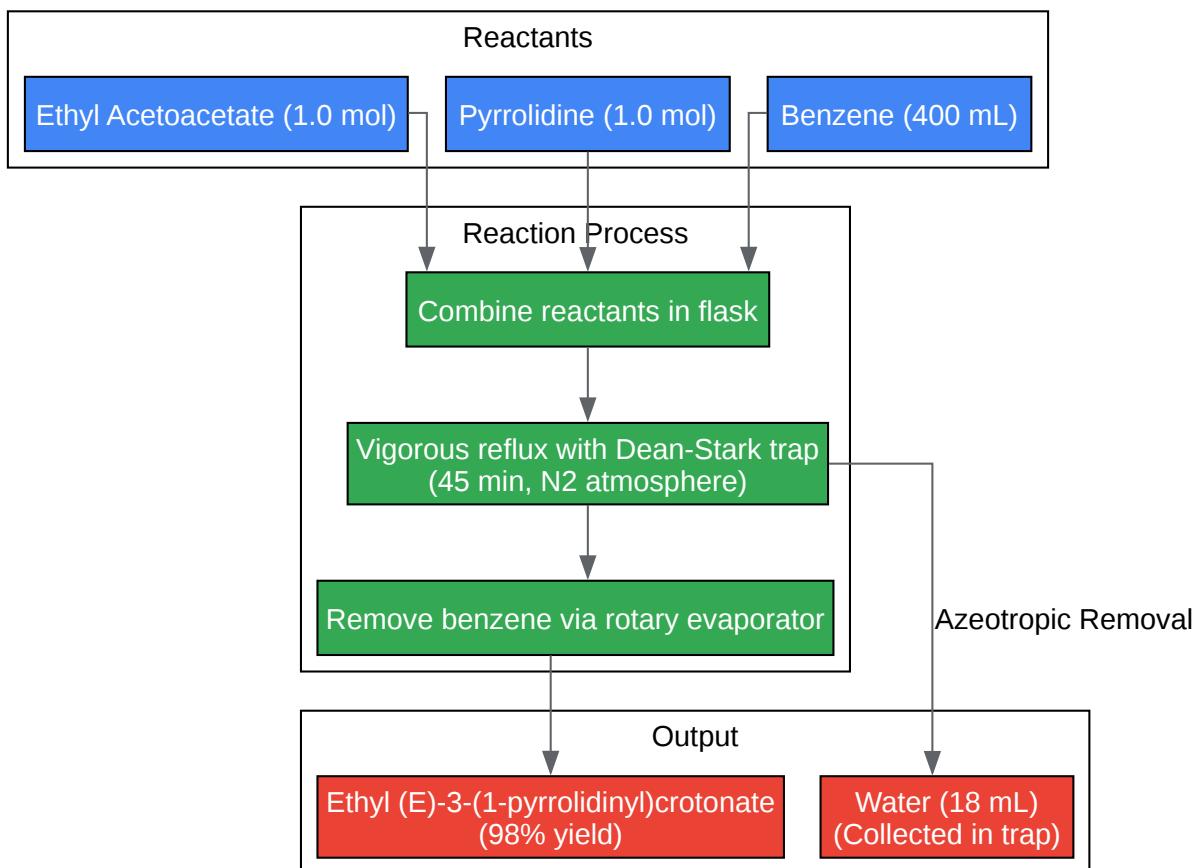
The following protocol is adapted from a peer-reviewed procedure published in *Organic Syntheses*.<sup>[8]</sup>

Caution: This reaction should be performed in a well-ventilated fume hood. Pyrrolidine is a noxious vapor.

- Reactant Preparation: To a 1-liter, one-necked flask, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole). Dissolve the reactants in 400 mL of benzene.
- Apparatus Setup: Fit the flask with a Dean-Stark water separator. Place a condenser equipped with a nitrogen inlet tube on top of the separator.
- Reaction Execution: Place the reaction mixture under a nitrogen atmosphere. Heat the mixture to a vigorous reflux.
- Monitoring and Completion: Continue reflux for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

- Work-up: Once the reaction is complete, remove the benzene solvent using a rotary evaporator.
- Product: The resulting product is highly pure **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** (approx. 180 g, 98% yield), which can often be used in subsequent steps without further purification. [8]

## Synthesis Workflow Diagram



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